molecular formula C16H15ClFN3O4S B2441682 6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide CAS No. 930697-30-6

6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2441682
CAS No.: 930697-30-6
M. Wt: 399.82
InChI Key: QCPWDDMWAHCXSV-UHFFFAOYSA-N
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Description

6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a fluoro group, a morpholine sulfonyl group, and a pyridine carboxamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

6-chloro-N-(4-fluoro-3-morpholin-4-ylsulfonylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O4S/c17-15-4-1-11(10-19-15)16(22)20-12-2-3-13(18)14(9-12)26(23,24)21-5-7-25-8-6-21/h1-4,9-10H,5-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPWDDMWAHCXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyridine structure. The process often includes:

    Formation of the Pyridine Core: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Chloro Group: Chlorination of the pyridine ring can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Fluoro Group: Fluorination is usually carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Incorporation of the Morpholine Sulfonyl Group: This step involves the reaction of morpholine with a sulfonyl chloride derivative to form the morpholine sulfonyl group, which is then attached to the aromatic ring.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, and coupling reactions can result in biaryl compounds.

Scientific Research Applications

6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.

    6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.

Uniqueness

The uniqueness of 6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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